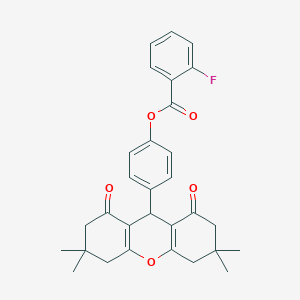![molecular formula C26H25N3OS B301522 N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301522.png)
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BMT-047, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrahydrobenzothiophene derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. This compound has also been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. This compound has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high purity and stability, which makes it suitable for use in various lab experiments. This compound has been shown to have high solubility in both aqueous and organic solvents, which makes it easy to use in various assays. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the areas of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the elucidation of the exact mechanism of action of this compound will provide valuable insights into its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-methylindole-3-carboxaldehyde with N-benzyl-1,3-thiazolidine-2,4-dione in the presence of ammonium acetate. The resulting intermediate is then reacted with 2-mercapto-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylic acid to yield the final product. The synthesis of this compound has been reported in several publications and has been shown to have high yields and purity.
Aplicaciones Científicas De Investigación
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. This compound has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C26H25N3OS |
|---|---|
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H25N3OS/c1-17-21(19-11-5-7-13-22(19)29-17)16-28-26-24(20-12-6-8-14-23(20)31-26)25(30)27-15-18-9-3-2-4-10-18/h2-5,7,9-11,13,16,28H,6,8,12,14-15H2,1H3,(H,27,30)/b21-16- |
Clave InChI |
WKBYEDRMLACTBR-PGMHBOJBSA-N |
SMILES isomérico |
CC\1=NC2=CC=CC=C2/C1=C\NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
SMILES |
CC1=NC2=CC=CC=C2C1=CNC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
SMILES canónico |
CC1=NC2=CC=CC=C2C1=CNC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301439.png)
![ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301441.png)
![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301442.png)
![ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301443.png)
![N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide](/img/structure/B301444.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301448.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301449.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301452.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide](/img/structure/B301453.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301454.png)
![ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301455.png)
![ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301458.png)
![ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301462.png)